molecular formula C13H21ClN2O2 B14394859 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol CAS No. 89515-04-8

1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol

Cat. No.: B14394859
CAS No.: 89515-04-8
M. Wt: 272.77 g/mol
InChI Key: IDKGMGPHKZWKJD-UHFFFAOYSA-N
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Description

1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with epichlorohydrin to form 3-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with 1-amino-2-methylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Investigated for its potential use in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP production.

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

    Metoprolol: Similar to atenolol but with a different pharmacokinetic profile.

Uniqueness: 1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of amino and chlorophenoxy groups contributes to its unique binding affinity and selectivity for beta-adrenergic receptors.

Properties

CAS No.

89515-04-8

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

1-[(1-amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C13H21ClN2O2/c1-13(2,9-15)16-7-10(17)8-18-12-6-4-3-5-11(12)14/h3-6,10,16-17H,7-9,15H2,1-2H3

InChI Key

IDKGMGPHKZWKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NCC(COC1=CC=CC=C1Cl)O

Origin of Product

United States

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